molecular formula C14H19NO4S2 B2656950 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide CAS No. 1798483-71-2

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

Cat. No.: B2656950
CAS No.: 1798483-71-2
M. Wt: 329.43
InChI Key: SBWHPIFDYSZWNN-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide-linked side chain containing a furan-2-yl moiety and a 2-hydroxy-2-methylpropyl group. Sulfonamides are historically significant for their antimicrobial activity, though modern derivatives are explored for diverse therapeutic applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-3-12-6-7-13(20-12)21(17,18)15-10-14(2,16)9-11-5-4-8-19-11/h4-8,15-16H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHPIFDYSZWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-sulfonamide with a furan derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the furan and thiophene rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to efficient production processes .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene and furan have shown potential in inhibiting cell proliferation in cancer models. The mechanism often involves enzyme inhibition pathways critical for tumor growth.

CompoundCell LineIC50 (µM)
This compoundTBDTBD
Cinnamic Acid DerivativeHepG253.20

Anti-inflammatory Properties
The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases.

Biological Research

Mechanisms of Action
The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits COX enzymes involved in inflammatory processes.
  • Signal Transduction Interference : Modulates pathways such as NF-κB, impacting immune responses.
  • DNA Interaction : Binds to DNA, potentially inhibiting replication in cancer cells.

Materials Science

The unique structural features of this compound allow it to be utilized in developing advanced materials, such as:

  • Polymers : Incorporating the sulfonamide group can enhance thermal stability and mechanical properties.
  • Coatings : The compound's chemical stability makes it suitable for protective coatings in various industrial applications.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study quantified the IC50 values, providing insights into their effectiveness as potential therapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory potential of the compound was assessed using in vitro assays that measured COX inhibition. The results indicated a promising profile for use in treating inflammatory conditions, highlighting the need for further clinical studies.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Naphthofuran-Pyrazole Derivatives ()

Structural Similarities :

  • Heterocyclic Cores : The naphthofuran-pyrazole derivatives in share a fused furan system (naphtho[2,1-b]furan) and pyrazole rings, whereas the target compound utilizes a thiophene-sulfonamide core.
  • Functional Groups : Both classes feature hydroxyl and methyl substituents, but the target’s sulfonamide group contrasts with the pyrazole’s nitrogen-rich structure.

Key Differences :

  • Synthesis : The naphthofuran-pyrazole derivatives are synthesized via condensation reactions (e.g., with aldehydes and amines), while sulfonamide formation typically involves sulfonyl chloride intermediates.
  • Biological Activity : Pyrazole derivatives are often associated with anticancer activity , whereas sulfonamides may exhibit broader pharmacological roles, including antibacterial or carbonic anhydrase inhibition.

Metabolites with 2-Hydroxy-2-Methylpropyl Moieties ()

Shared Features :

  • Metabolic Stability : The 2-hydroxy-2-methylpropyl group in the target compound is structurally analogous to intermediates in carbofuran metabolism, where hydrolysis and hydroxylation are critical steps .

Divergences :

  • Degradation Pathways: In Novosphingobium sp., the hydroxy-methylpropyl group undergoes dearomatization and ring cleavage .

PI3K Inhibitors with Hydroxypropanamide Groups ()

Structural Parallels :

  • Crystallinity : The hydroxy-methylpropyl group in the target compound mirrors substituents in crystalline PI3K inhibitors, which prioritize stability for drug formulation .

Contrasts :

  • Functional Groups : The target’s sulfonamide group differs from the carboxamide in PI3K inhibitors, altering electronic properties (e.g., sulfonamides are more acidic) and binding interactions.
  • Therapeutic Targets : PI3K inhibitors are designed for oncology, while sulfonamides may target bacterial enzymes or carbonic anhydrases.

Thiophene Derivatives in Hormonal Therapies ()

Common Elements :

  • Thiophene Core: The target compound shares a thiophene ring with drospirenone-related impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .

Differentiators :

  • Side Chain Chemistry: The target’s sulfonamide and hydroxy-methylpropyl groups contrast with amino alcohol substituents in hormonal therapy analogs, likely directing divergent pharmacological profiles (e.g., sulfonamides vs. steroidal activity).

Data Table: Structural and Functional Comparison

Compound Class/Example Core Structure Key Substituents Synthesis Highlights Potential Activity Metabolic Considerations
Target Compound Thiophene-sulfonamide 5-ethyl, furan-2-yl, 2-hydroxy-2-methylpropyl Likely sulfonyl chloride route Antibacterial/Enzyme inhibition Hydroxy group glucuronidation
Naphthofuran-Pyrazole Derivatives Pyrazole-naphthofuran Naphtho[2,1-b]furan, varied substituents Condensation reactions Anticancer Oxidative metabolism
PI3K Inhibitors Imidazo[1,2-a]pyrazine Trifluoromethyl, hydroxypropanamide Crystallization optimization Oncology Stable crystalline forms
Thiophene Amino Alcohols Thiophene Methylamino, propanol Multi-step alkylation Hormonal therapy impurities Phase I oxidation

Research Implications and Gaps

  • Metabolic Studies : highlights the need to investigate hydrolysis or hydroxylation of the hydroxy-methylpropyl group in vivo.
  • Formulation Challenges : Crystallinity studies (as in ) could optimize the target’s bioavailability.

Biological Activity

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Thiophene ring : Contributes to the compound's reactivity and biological interactions.
  • Furan moiety : Enhances the compound's pharmacological potential.
  • Sulfonamide functional group : Known for various therapeutic applications, particularly in antimicrobial activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth through enzyme modulation
AnticancerInduction of apoptosis in cancer cells via specific pathways
Anti-inflammatoryReduction of pro-inflammatory cytokines

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound interacts with specific enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.
  • Cytokine Regulation : The compound has shown potential in modulating inflammatory responses by affecting cytokine levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential anticancer drug .
  • Anti-inflammatory Effects : Research indicated that the compound could effectively reduce inflammation markers in animal models, highlighting its therapeutic potential in inflammatory diseases .

Future Directions

Further research is necessary to fully elucidate the molecular targets and pathways influenced by this compound. Potential areas for future studies include:

  • In vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced side effects.
  • Mechanistic Studies : To better understand how the compound interacts with specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For analogous compounds (e.g., thiophene-2-sulfonamide derivatives), microwave-assisted Sonogashira coupling has been employed to introduce ethynyl groups, using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)), copper iodide, and triethylamine in THF at 60°C . To optimize yield and purity:

  • Use equimolar ratios of reactants to minimize side products.
  • Employ reflux conditions (1–2 hours) in acetonitrile for amide bond formation, as demonstrated in similar thiophene-carboxamide syntheses .
  • Purify via column chromatography (ethyl acetate/hexane gradients) and confirm purity using HPLC (>98%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., weak C–H⋯O/S bonds in crystal packing) .
  • NMR spectroscopy : Assign protons (e.g., ethyl group at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm) and confirm sulfonamide linkage via 1H^1H- and 13C^{13}C-NMR .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm1^{-1}, hydroxyl O–H at 3200–3600 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Advanced: How does stereochemistry influence biological activity, and what methods validate structure-activity relationships (SAR)?

Answer:

  • Dihedral angle analysis : X-ray data for analogous compounds show that planarity between thiophene and furan rings (dihedral angles <15°) enhances π-π stacking, critical for receptor binding .
  • SAR validation :
    • In vitro assays : Test cytotoxicity (e.g., U87MG glioma cell lines) and compare with derivatives lacking the hydroxy group .
    • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Metabolite profiling : Use LC-MS to identify active metabolites and degradation products .

Advanced: How can environmental persistence and ecotoxicological risks be assessed?

Answer:

  • Environmental fate studies :
    • Hydrolysis/photolysis : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
    • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to predict lipid solubility .
  • Ecotoxicology :
    • Algal toxicity tests : Evaluate growth inhibition in Chlorella vulgaris at 0.1–10 mg/L concentrations .
    • Microbial degradation : Use soil microcosms to assess biodegradation half-lives under aerobic/anaerobic conditions .

Advanced: How to resolve contradictory pharmacological data across in vitro models?

Answer:

  • Experimental variables :
    • Cell line specificity : Compare activity in U87MG glioma vs. HEK293 cells to identify tissue-selective effects .
    • Dose-response curves : Ensure consistent IC50_{50} measurements (e.g., 10 nM–100 µM range) .
  • Data reconciliation :
    • Meta-analysis : Aggregate results from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify confounding factors .
    • Structural analogs : Compare with N-(tetrahydro-2H-pyran-2-yloxy)acetamide derivatives to isolate substituent effects .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Answer:

  • Byproduct identification : Use LC-MS to detect impurities (e.g., unreacted 5-ethylthiophene-2-sulfonyl chloride) .
  • Process optimization :
    • Temperature control : Maintain <60°C to prevent furan ring decomposition .
    • Catalyst recycling : Recover palladium catalysts via filtration to reduce costs and waste .

Basic: How to validate the compound’s stability under storage conditions?

Answer:

  • Accelerated stability testing :
    • Expose to 40°C/75% RH for 6 months and analyze degradation via HPLC .
    • Monitor hydroxyl group oxidation by tracking carbonyl formation in IR .
  • Lyophilization : For long-term storage, lyophilize in amber vials under nitrogen .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Answer:

  • ADME modeling :
    • SwissADME : Predict bioavailability (%ABS = 65–80%) and blood-brain barrier penetration .
    • CYP450 metabolism : Simulate interactions with CYP3A4/2D6 isoforms using Schrödinger’s QikProp .
  • Toxicity prediction : Use ProTox-II to estimate LD50_{50} and hepatotoxicity risks .

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